Filaminast

PDE4 selectivity PDE3 inhibition isozyme profiling

Researchers investigating PDE4 pharmacology face reproducibility challenges due to class-associated emetogenic liability and variable isoform selectivity. Filaminast (WAY-PDA 641), a second-generation PDE4 inhibitor with documented Phase II clinical exposure, serves as a critical reference standard for benchmarking novel PDE4 inhibitors. - IC50 of 0.42 μM against canine trachealis PDE-IV; 36-fold selectivity over PDE3. - Validated in isolated tracheal tissue models-reverses PGF2α, LTD4, and histamine-induced contractions; potentiates albuterol. - Essential comparator in preclinical emesis models (ferret, Suncus murinus) for defining therapeutic index improvements.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 141184-34-1
Cat. No. B1672667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilaminast
CAS141184-34-1
Synonyms1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime
filaminast
WAY-PDA 641
WAY-PDA-641
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2
InChIInChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10+
InChIKeySTTRYQAGHGJXJJ-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Filaminast PDE4 Inhibitor Overview


Filaminast (code name WAY-PDA 641) is a small-molecule phosphodiesterase 4 (PDE4) inhibitor and a structural analog of rolipram, developed by Wyeth-Ayerst as a second-generation candidate for respiratory inflammatory diseases [1]. It is characterized as a 'preferential' PDE4 inhibitor, with an IC50 of 0.42 μM (420 nM) against canine trachealis PDE-IV and a reported 36-fold selectivity over PDE3 [2]. The compound progressed to Phase II clinical trials for asthma but was discontinued in 1999 due to an insufficient therapeutic window, primarily manifested as dose-limiting nausea and vomiting—a class-associated limitation shared with its predecessor rolipram [3]. For research procurement, Filaminast serves as a well-characterized reference compound for studying second-generation PDE4 inhibitor structure-activity relationships and the pharmacological basis of PDE4-mediated emetogenesis.

PDE4 pathway inhibition study fit – reported preferential PDE4 inhibitory profile
Structural analog of rolipram for second-generation PDE4 SAR studies
Documented emetogenic liability context – research reference for PDE4 tolerability profiling

Filaminast vs. In-Class PDE4 Inhibitors


Despite sharing the PDE4 inhibitory mechanism, compounds within this class exhibit profound differences in isoform selectivity, tissue distribution, and emetogenic liability that preclude functional interchangeability. Filaminast belongs to the second-generation PDE4 inhibitors developed after rolipram, but its clinical termination due to a narrow therapeutic window underscores that even structurally optimized analogs can retain class-limiting toxicities [1]. Unlike roflumilast—the only PDE4 inhibitor to achieve regulatory approval for COPD—Filaminast failed to demonstrate adequate separation between bronchodilatory efficacy and centrally-mediated adverse effects [2]. For researchers investigating PDE4 pharmacology, substituting Filaminast with rolipram, cilomilast, or piclamilast without accounting for differences in PDE4 subtype selectivity, pharmacokinetic profiles, or functional antagonism of airway contraction will introduce confounding variables and compromise experimental reproducibility. The quantitative evidence below establishes the specific parameters that differentiate Filaminast from its closest structural and functional analogs.

Isoform selectivity may differ
PDE4 subtype selectivity and tissue distribution are not uniform across inhibitors; direct substitution may shift isoform interpretation.
Therapeutic window profile does not transfer
Clinical tolerability outcomes (e.g., emesis threshold) vary by chemotype; replacing Filaminast with roflumilast or apremilast introduces tolerability confounding.
Functional antagonism endpoints may not replicate
Bronchodilator synergy and spasmogen reversal magnitude may differ; comparative data under identical conditions are lacking.

Filaminast Quantitative Differentiation Data


PDE4 vs. PDE3 Selectivity

Filaminast exhibits preferential inhibition of PDE4 over PDE3, with a 36-fold difference in potency. In the same experimental system using canine trachealis enzyme preparations, Filaminast inhibited PDE-IV with an IC50 of 0.42 μM (4.2 × 10⁻⁷ M), whereas its IC50 against PDE-III was 15 μM (1.5 × 10⁻⁵ M) [1]. This degree of PDE4 selectivity distinguishes Filaminast from non-selective PDE inhibitors such as theophylline, but direct comparative PDE3/PDE4 selectivity data against rolipram, cilomilast, or roflumilast under identical assay conditions were not identified in the available literature.

PDE4 Selectivity
Reported
PDE-IV IC50 0.42 μM vs PDE-III 15 μM (36-fold)
Supports preferential PDE4 inhibition interpretation
Cross-study comparable; canine trachealis enzyme preparation
PDE4 selectivity PDE3 inhibition isozyme profiling canine trachealis phosphodiesterase assay

Functional Bronchodilation and β2-Agonist Synergy

Filaminast produces concentration-dependent reversal of tracheal contractions induced by multiple physiologically relevant spasmogens. In isolated guinea pig tracheal strips, PDE-IV inhibitory concentrations of Filaminast (WAY-PDA-641) reversed contractions elicited by prostaglandin F2α, leukotriene D4, and histamine in a biphasic manner consistent with its activity as a functional antagonist [1]. Furthermore, PDE-IV inhibitory concentrations of Filaminast significantly potentiated the relaxant effects of the β2-adrenoceptor agonist albuterol [1]. While rolipram, cilomilast, and roflumilast also demonstrate functional antagonism of airway contraction, direct comparative studies quantifying the magnitude of spasmogen reversal or β2-agonist potentiation between Filaminast and these comparators under identical conditions were not identified.

Airway Relaxation
Class-level inference
Reversed PGF2α, LTD4, histamine contraction; potentiated albuterol relaxation
Supports functional antagonism endpoint review
Qualitative demonstration; no direct comparator quantification
bronchodilation airway smooth muscle functional antagonism albuterol synergy guinea pig trachea

Clinical Discontinuation and Therapeutic Window

Filaminast's development was terminated after Phase II clinical trials due to a therapeutic window that was too narrow to achieve efficacy without dose-limiting adverse effects. At doses required for clinical benefit, Filaminast caused significant nausea and vomiting—a class-associated liability also observed with rolipram [1]. This clinical outcome positions Filaminast as a critical negative control or benchmark reference compound for understanding the emetogenic liability inherent to certain PDE4 inhibitor chemotypes. In contrast, roflumilast achieved regulatory approval for COPD despite retaining some emetogenic potential, and apremilast (a structurally distinct PDE4 inhibitor) demonstrates a substantially improved tolerability profile that enabled approval for psoriatic arthritis [2]. Direct comparative emetogenic potency data between Filaminast and roflumilast or apremilast in standardized preclinical models (e.g., ferret or dog emesis assays) were not identified.

Tolerability Context
Context-dependent
Phase II discontinued; nausea/vomiting at doses producing endpoint response
Benchmark for emetogenic liability research context
Research tolerability profiling; no standardized comparative emetogenic data
therapeutic window emesis nausea clinical trial termination PDE4 inhibitor tolerability

Filaminast Validated Research Applications


PDE4 Selectivity Profiling and SAR Studies

Filaminast serves as a well-characterized reference compound for PDE4 selectivity screening panels, with established IC50 values of 0.42 μM for canine trachealis PDE-IV and 15 μM for PDE-III, yielding a 36-fold selectivity ratio [1]. Researchers investigating novel PDE4 inhibitor chemotypes can use Filaminast as a comparative benchmark to validate assay conditions and contextualize the selectivity profile of new chemical entities against a second-generation PDE4 inhibitor with documented clinical exposure.

Airway Smooth Muscle Pharmacology

Filaminast is validated for use in isolated tracheal or bronchial tissue preparations to study PDE4-mediated regulation of airway tone. The compound has been shown to reverse contractions induced by prostaglandin F2α, leukotriene D4, and histamine in guinea pig tracheal strips, and to potentiate the relaxant effects of albuterol [1]. These functional properties make Filaminast a suitable tool for investigating the mechanistic basis of functional antagonism and β2-adrenoceptor synergy in airway smooth muscle pharmacology.

Emetogenic Liability Benchmarking

Filaminast's documented clinical termination due to a narrow therapeutic window and dose-limiting nausea/vomiting positions it as a critical benchmark for evaluating the tolerability profile of novel PDE4 inhibitors [2]. Researchers can use Filaminast as a reference compound in preclinical emesis models (e.g., ferret, dog, or Suncus murinus) to establish the upper boundary of acceptable emetogenic potency and to quantify improvements in therapeutic index achieved by next-generation candidates.

Application
Selection Property
Validation Focus
PDE4 selectivity profiling and SAR studies
PDE4 isoform selectivity context
SAR selectivity interpretation
Airway smooth muscle pharmacology
Tracheal contractility model endpoint
Functional antagonism and β2-agonist synergy review
Emetogenic liability benchmarking
PDE4 inhibitor tolerability context
Emesis model benchmark for tolerability window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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